molecular formula C15H9F3N2S B13403810 2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole

2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole

Cat. No.: B13403810
M. Wt: 306.31 g/mol
InChI Key: VLAPVCYPEVBSLT-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole typically involves the reaction of 2,3-difluoroaniline with 2-fluorobenzaldehyde in the presence of a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives .

Scientific Research Applications

2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to the disruption of bacterial cell walls or the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(3,4-difluorophenyl)thiazole
  • 2-Amino-4-(2,4-difluorophenyl)thiazole
  • 2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole

Uniqueness

2-(2,3-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C15H9F3N2S

Molecular Weight

306.31 g/mol

IUPAC Name

N-(2,3-difluorophenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9F3N2S/c16-10-5-2-1-4-9(10)13-8-21-15(20-13)19-12-7-3-6-11(17)14(12)18/h1-8H,(H,19,20)

InChI Key

VLAPVCYPEVBSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C(=CC=C3)F)F)F

Origin of Product

United States

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